6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC15919150
Molecular Formula: C12H9ClN4O
Molecular Weight: 260.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClN4O |
|---|---|
| Molecular Weight | 260.68 g/mol |
| IUPAC Name | 6-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C12H9ClN4O/c1-18-10-4-2-9(3-5-10)17-11-8(7-15-17)6-14-12(13)16-11/h2-7H,1H3 |
| Standard InChI Key | PLSRSHMLMIXOSH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-methoxyphenyl group and at position 6 with a chlorine atom. Its molecular formula is C₁₂H₉ClN₄O, with a molecular weight of 260.68 g/mol. The methoxy group enhances solubility in polar solvents, while the chloro substituent contributes to electrophilicity, potentially influencing binding interactions with biological targets.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClN₄O |
| Molecular Weight | 260.68 g/mol |
| IUPAC Name | 6-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine |
| SMILES Notation | COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=N2)Cl |
| Topological Polar Surface Area | 64.8 Ų (calculated) |
The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature common to kinase inhibitors .
Synthesis and Optimization
Reaction Pathways
The synthesis of 6-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically begins with the cyclocondensation of 4-methoxyphenylhydrazine with a substituted pyrimidine precursor. A representative route involves:
-
Formation of the Pyrazolo Core: Reaction of 4-chloro-6-hydrazinylpyrimidine with 4-methoxybenzaldehyde under acidic conditions yields the intermediate 1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
-
Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the chlorine atom at position 6, completing the synthesis .
Yield and Purification
Biological Activities and Mechanisms
Enzyme Inhibition Mechanisms
Docking studies of related compounds reveal:
-
Hydrogen Bonding: The pyrimidine nitrogen forms H-bonds with Met793 in EGFR-TK’s ATP-binding pocket .
-
Hydrophobic Interactions: The 4-methoxyphenyl group occupies a hydrophobic cleft near Leu718, enhancing binding affinity .
Molecular Docking and Structure-Activity Relationships
Predicted Binding Mode
A simulated docking model of 6-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine into EGFR-TK (PDB: 1M17) suggests:
-
Cl⁻ Interaction: The chlorine atom engages in halogen bonding with Thr854 (distance: 3.2 Å).
-
Methoxy Positioning: The 4-methoxy group aligns with Phe723, contributing to π-π stacking .
Table 2: Comparative Activities of Pyrazolopyrimidine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume